arsanium bromide CAS No. 59512-82-2](/img/structure/B14623250.png)
[(1-Bromonaphthalen-2-yl)methyl](triphenyl)arsanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromonaphthalen-2-yl)methylarsanium bromide is an organoarsenic compound that features a bromonaphthalene moiety linked to a triphenylarsanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl)methylarsanium bromide typically involves the reaction of 1-bromonaphthalene with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalyst: Palladium-based catalysts are commonly used to facilitate the coupling reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of (1-Bromonaphthalen-2-yl)methylarsanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromonaphthalen-2-yl)methylarsanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The arsenic center can undergo oxidation to form arsenic(V) compounds or reduction to form arsenic(III) compounds.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield arylamine derivatives, while oxidation reactions can produce arsenic(V) compounds.
Aplicaciones Científicas De Investigación
(1-Bromonaphthalen-2-yl)methylarsanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromonaphthalen-2-yl)methylarsanium bromide involves its interaction with various molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the triphenylarsanium group can interact with nucleophilic sites. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
(1-Bromonaphthalen-2-yl)methylarsanium bromide can be compared with other similar compounds such as:
- (1-Chloronaphthalen-2-yl)methylarsanium chloride
- (1-Iodonaphthalen-2-yl)methylarsanium iodide
- (1-Bromonaphthalen-2-yl)methylphosphonium bromide
These compounds share similar structural features but differ in their halogen or central atom, which can affect their reactivity and applications. (1-Bromonaphthalen-2-yl)methylarsanium bromide is unique due to the presence of the bromine atom and the arsenic center, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59512-82-2 |
|---|---|
Fórmula molecular |
C29H23AsBr2 |
Peso molecular |
606.2 g/mol |
Nombre IUPAC |
(1-bromonaphthalen-2-yl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C29H23AsBr.BrH/c31-29-24(21-20-23-12-10-11-19-28(23)29)22-30(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
Clave InChI |
UVTBETORPNLUTO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](CC2=C(C3=CC=CC=C3C=C2)Br)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


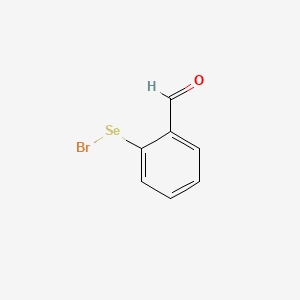

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
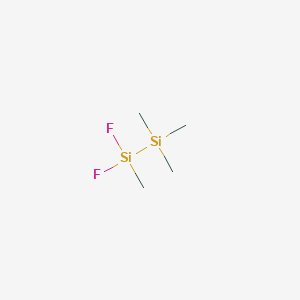
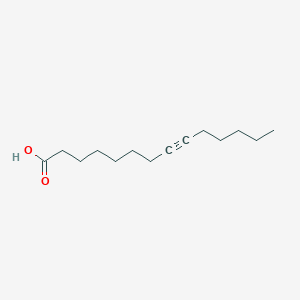
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
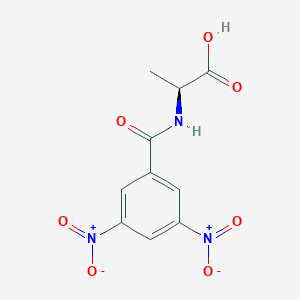
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
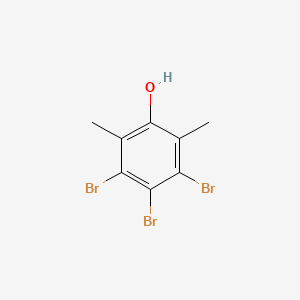
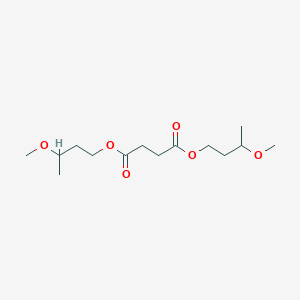

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
